molecular formula C8H16N2O B13287307 1-(1-Aminopropan-2-yl)piperidin-2-one

1-(1-Aminopropan-2-yl)piperidin-2-one

Cat. No.: B13287307
M. Wt: 156.23 g/mol
InChI Key: WJADHLCBPWNDAF-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)piperidin-2-one is a chemical compound with the molecular formula C8H16N2O It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminopropan-2-yl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidin-2-one with 1-aminopropane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminopropan-2-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-yl)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

    1-(1-Aminopropan-2-yl)piperidin-2-one dihydrochloride: A salt form of the compound with similar properties.

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Piperidin-2-one: A related compound with a similar ring structure but different functional groups.

Uniqueness: this compound is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)piperidin-2-one

InChI

InChI=1S/C8H16N2O/c1-7(6-9)10-5-3-2-4-8(10)11/h7H,2-6,9H2,1H3

InChI Key

WJADHLCBPWNDAF-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N1CCCCC1=O

Origin of Product

United States

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